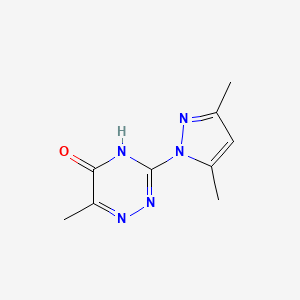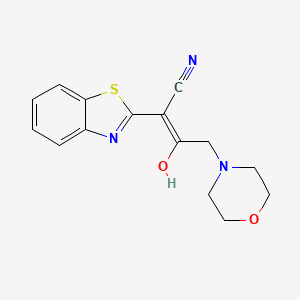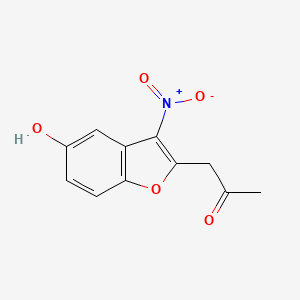
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,2,4-triazin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,2,4-triazin-5-ol is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPT and is a derivative of pyrazole and triazine. DMPT has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of DMPT is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth. DMPT has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including the enhancement of feed intake and growth in livestock and poultry, the improvement of growth and survival in fish and shrimp, the reduction of inflammation and oxidative stress in cells, and the inhibition of cancer cell growth. DMPT has also been shown to have potential neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
DMPT has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, DMPT has some limitations, including its limited solubility in water and its potential to interfere with certain assays.
将来の方向性
There are several future directions for the study of DMPT. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its effects on various signaling pathways in cells.
合成法
DMPT can be synthesized through various methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 6-methyl-1,2,4-triazin-5-one in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with 6-methyl-1,2,4-triazin-5-amine in the presence of a reducing agent such as sodium borohydride. The yield and purity of DMPT can be improved by using different solvents, reaction temperatures, and reaction times.
科学的研究の応用
DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to enhance the growth and feed intake of livestock and poultry. In aquaculture, DMPT has been used as a feeding attractant to improve the growth and survival of fish and shrimp. In medicine, DMPT has been investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-4-6(2)14(13-5)9-10-8(15)7(3)11-12-9/h4H,1-3H3,(H,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDSNJPELVQDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)
![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)


![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)
